3-(Propylamino)propionitrile

Description

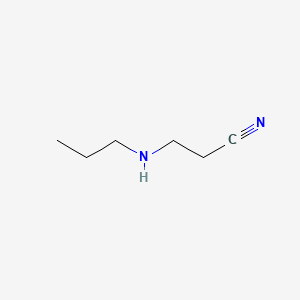

Structure

3D Structure

Properties

IUPAC Name |

3-(propylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXEAUWIMFFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064605 | |

| Record name | Propanenitrile, 3-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-87-8 | |

| Record name | 3-(Propylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7249-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propylamino)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007249878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Propylamino)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(propylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7249-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(PROPYLAMINO)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL441KBO6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Propylamino)propionitrile (CAS 7249-87-8): Properties, Synthesis, and Handling

This document provides an in-depth technical overview of 3-(Propylamino)propionitrile, a bifunctional organic molecule of interest to researchers in synthetic chemistry, materials science, and drug development. This guide moves beyond a simple data summary to offer insights into its chemical behavior, a robust protocol for its synthesis, and critical safety information, empowering scientists to utilize this compound effectively and safely in their work.

Core Chemical Identity

This compound is an aliphatic aminonitrile characterized by the presence of a secondary amine and a nitrile functional group. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. Its fundamental identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 7249-87-8 | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂ | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| IUPAC Name | 3-(propylamino)propanenitrile | [1] |

| Common Synonyms | N-Propyl-β-alaninenitrile, N-(2-Cyanoethyl)propylamine | [1] |

| SMILES | CCCNCCC#N | [1] |

| InChIKey | MZQXEAUWIMFFCG-UHFFFAOYSA-N | [1] |

Molecular Structure and Visualization

The structure of this compound consists of a propyl group and a 2-cyanoethyl group attached to a central nitrogen atom. This arrangement provides a balance of hydrophilic (amine) and lipophilic (propyl chain) character, alongside the reactive nitrile moiety.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

| Property | Value | Source(s) |

| Physical State | Liquid | [4] |

| Boiling Point | 80-82 °C at 8 Torr | [3] |

| Density | 0.8889 g/cm³ at 20 °C | [3] |

| Calculated logP | 0.900 | [5] |

| Calculated Water Solubility | log₁₀(WS) = -1.39 (mol/L) | [5] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. The key expected spectral features for this compound are outlined below.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A sharp, medium-intensity absorption is expected around 2245 cm⁻¹ , which is characteristic of a C≡N (nitrile) stretch. A weaker, broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations will be prominent between 2850-2960 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a distinct fingerprint. One would expect to see a triplet corresponding to the terminal methyl (CH₃) group of the propyl chain, multiple multiplets for the four methylene (CH₂) groups, and a broad singlet for the amine (NH) proton, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show six distinct signals: one for the nitrile carbon (downfield, ~118-120 ppm), four for the methylene carbons, and one for the terminal methyl carbon (upfield).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[1]

-

Molecular Ion (M⁺): A peak at m/z = 112 would correspond to the molecular ion.

-

Key Fragmentation: GC-MS data shows a prominent base peak at m/z = 83 .[1] This fragment is logically formed by the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group via alpha-cleavage, a common fragmentation pathway for amines. Other significant fragments are observed at m/z = 42 and 72 .[1]

-

| m/z Value | Proposed Fragment Identity | Source(s) |

| 112 | [M]⁺ (Molecular Ion) | [1] |

| 83 | [M - C₂H₅]⁺ (Base Peak) | [1] |

| 72 | [CH₂(CH₂)NHCH₂CH₂]⁺ | [1] |

| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | [1] |

Synthesis Protocol: Michael Addition

The structure of this compound lends itself to a straightforward and high-yielding synthesis via the aza-Michael addition of n-propylamine to acrylonitrile. This reaction is a cornerstone of C-N bond formation in organic synthesis.

Causality: The reaction proceeds because the lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nitrile group makes the double bond susceptible to such nucleophilic attack. The reaction is typically performed without a catalyst, although mild acid or base can sometimes be used. Running the reaction neat or in a polar aprotic solvent is common.

Detailed Step-by-Step Methodology

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen.

-

Reagent Charging: Add n-propylamine (1 equivalent) to the reaction flask. If a solvent is used, ethanol or acetonitrile are suitable choices.

-

Controlled Addition: Cool the flask in an ice-water bath to 0-5 °C. Add acrylonitrile (1 equivalent) dropwise via the dropping funnel over 30-45 minutes. Justification: This slow, cooled addition is a critical safety and selectivity measure. The Michael addition is exothermic, and uncontrolled addition can lead to a dangerous thermal runaway and potential polymerization of acrylonitrile.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS by observing the disappearance of the starting materials.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent (if any) and any unreacted starting materials.

-

The crude product is then purified by vacuum distillation. The lower boiling points of the starting materials allow for their removal before the desired product distills. Collect the fraction corresponding to the boiling point of this compound (e.g., 80-82 °C at 8 Torr).[3]

-

-

Characterization (Self-Validation): The identity and purity of the collected fraction must be confirmed using the spectroscopic methods detailed in Section 4 (IR, NMR, and MS) to validate the success of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazard profile. The aggregated GHS classification indicates multiple health risks.[1]

| Hazard Information | Details | Source(s) |

| Pictogram(s) | Danger | [1] |

| Hazard Statements | H227: Combustible liquidH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomitingP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | [1] |

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2] It should be kept away from strong acids and oxidizing agents, with which it is incompatible.[6]

Applications in Research and Drug Development

While specific, large-scale applications are not widely documented, this compound is classified as an organic building block and pharmaceutical intermediate.[2] Its value lies in its bifunctionality:

-

Scaffold Elaboration: The secondary amine can be further alkylated, acylated, or used in reductive amination protocols to build more complex molecular architectures.

-

Nitrile Group Conversion: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine), or converted to a tetrazole ring, a common bioisostere in medicinal chemistry.

-

Linker Chemistry: The linear C6 backbone with reactive ends makes it a candidate for use as a linker in the development of chemical probes, bioconjugates, or polymeric materials.

Conclusion

This compound (CAS 7249-87-8) is a valuable and versatile chemical intermediate. A thorough understanding of its physicochemical properties, a reliable synthetic protocol such as the described Michael addition, and strict adherence to safety guidelines are essential for its successful and safe application in a research setting. Its dual functionality ensures its continued relevance as a building block for creating novel molecules in the pharmaceutical and chemical industries.

References

-

National Center for Biotechnology Information. 3-(Propylamino)propanenitrile. PubChem Compound Summary for CID 81663. [Link]

-

Wikipedia. Propionitrile. [Link]

-

CAS Common Chemistry. 3-(Propylamino)propanenitrile. [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). [Link]

-

National Center for Biotechnology Information. N-Propyl alanine, DL-. PubChem Compound Summary for CID 15677244. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Propionitrile. [Link]

-

Cheméo. Chemical Properties of «beta»-Alanine (CAS 107-95-9). [Link]

-

Hudson, R. L. (2019). Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Journal of Physical Chemistry A, 123(46), 10144-10151. [Link]

-

Carl ROTH. N-Methyl-beta-alaninenitrile. [Link]

-

National Center for Biotechnology Information. 3-(Methylnitrosoamino)propanenitrile. PubChem Compound Summary for CID 62163. [Link]

Sources

- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7249-87-8|3-(Propylamino)propanenitrile|BLD Pharm [bldpharm.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Propylamino)propionitrile

This guide provides a comprehensive technical overview of 3-(Propylamino)propionitrile, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's chemical and physical characteristics, synthesis methodologies, key applications, and critical safety protocols, offering a foundational understanding for its effective and safe utilization in a laboratory and industrial context.

Introduction and Overview

This compound, with the CAS number 2723-03-7, is an aliphatic aminonitrile characterized by a propylamino group attached to a propionitrile backbone.[1] Its bifunctional nature, possessing both a secondary amine and a nitrile group, makes it a versatile intermediate in organic synthesis. The reactivity of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| IUPAC Name | 3-(propylamino)propanenitrile | PubChem[1] |

| CAS Number | 2723-03-7 | PubChem[1] |

| Appearance | Colorless to yellow liquid | Chemical Supplier Data |

| Boiling Point | Not explicitly available, but related compounds suggest it is a relatively high-boiling liquid. | Inferred from related compounds |

| Solubility | Expected to be soluble in water and common organic solvents. | Inferred from structural analogues |

Synthesis and Manufacturing

The primary and most direct route for the synthesis of this compound is the aza-Michael addition of propylamine to acrylonitrile. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

Reaction Mechanism: Aza-Michael Addition

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of propylamine on the electron-deficient β-carbon of acrylonitrile. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The resulting carbanion is then protonated, yielding the final product.

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

While specific, peer-reviewed laboratory protocols for this compound are not abundantly available, a representative procedure can be extrapolated from general methods for the synthesis of aminopropionitriles. The following is a self-validating protocol designed for clarity and reproducibility.

Materials:

-

Propylamine

-

Acrylonitrile

-

A suitable solvent (e.g., ethanol or acetonitrile)

-

A basic catalyst (optional, e.g., a catalytic amount of sodium hydroxide or potassium carbonate)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylamine (1.0 equivalent) in the chosen solvent.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.1 equivalents) to the stirred solution of propylamine. The reaction can be exothermic, so controlled addition and external cooling may be necessary to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a dilute aqueous solution of hydrochloric acid to remove any unreacted propylamine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

The slow addition of acrylonitrile is crucial to control the exothermicity of the Michael addition.

-

The use of a slight excess of acrylonitrile can help drive the reaction to completion.

-

The acidic wash during workup is effective in removing the basic propylamine starting material.

-

Vacuum distillation is the preferred method for purifying relatively high-boiling liquids like this compound, as it prevents thermal decomposition.

Applications in Research and Industry

This compound serves as a valuable intermediate in the synthesis of various organic compounds, primarily due to the reactivity of its amine and nitrile functionalities.

Precursor to Diamines

One of the most significant applications of this compound is its use as a precursor for the synthesis of N-substituted 1,3-propanediamines. The nitrile group can be readily reduced to a primary amine through catalytic hydrogenation. This transformation yields N-propyl-1,3-propanediamine, a compound with applications in the synthesis of polymers, chelating agents, and as a building block in the preparation of more complex molecules.

Caption: Conversion of this compound to N-propyl-1,3-propanediamine.

Intermediate in Pharmaceutical and Agrochemical Synthesis

While direct, citable examples of this compound being a key intermediate in a marketed drug are not readily found in the public domain, the broader class of aminopropionitriles and their derivatives are recognized as important building blocks in medicinal chemistry.[2] The propylamine moiety can be found in various biologically active compounds, and the propionitrile group provides a handle for introducing other functionalities. Its structural motifs are relevant in the design of molecules targeting a range of biological targets.

For instance, related propionitrile derivatives are utilized in the synthesis of pharmaceuticals. Propionitrile itself is a precursor to propylamines by hydrogenation and is a C-3 building block in the preparation of the drug flopropione.[3]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight (112.17 g/mol ) and expected fragmentation pattern of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the propyl group (triplet, sextet, triplet) and the two methylene groups of the propionitrile backbone (two triplets). The NH proton will appear as a broad singlet. ¹³C NMR: Resonances for the six distinct carbon atoms in the molecule, including the characteristic nitrile carbon signal in the downfield region. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. An N-H stretching band for the secondary amine will also be present. |

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[1]

-

Flammable liquids: Combustible liquid.[1]

-

Acute toxicity (oral, dermal, inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin corrosion/irritation: Causes severe skin burns and eye damage.[1]

-

Serious eye damage/eye irritation: Causes serious eye irritation.[1]

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[1]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly as a precursor to N-substituted diamines and other complex molecules relevant to the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in research and development.

References

-

Wikipedia. Propionitrile. [Link]

-

PubChem. 3-(Propylamino)propanenitrile. [Link]

- Google Patents.

-

ResearchGate. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. [Link]

-

Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. [Link]

- Google Patents. Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

-

NIST. Propanenitrile, 3-(ethylphenylamino)-. [Link]

-

PubChem. 3-(Ethylamino)propionitrile. [Link]

- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

ResearchGate. In GC-MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. [Link]

-

Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

-

MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]

-

Automated Topology Builder. Propionitrile | C 3 H 5 N | MD Topology | NMR | X-Ray. [Link]

Sources

3-(Propylamino)propionitrile structure and properties

An In-depth Technical Guide to 3-(Propylamino)propionitrile: Structure, Properties, and Synthesis

Introduction

This compound is an aliphatic organic compound featuring both a secondary amine and a nitrile functional group. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with applications in pharmaceuticals and materials science. Its structure, derived from the addition of propylamine to acrylonitrile, provides a versatile scaffold for further chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characterization, and essential safety information for researchers and chemical professionals.

Chemical Structure and Identifiers

The molecular structure consists of a propyl group and a 2-cyanoethyl group attached to a central nitrogen atom.

-

IUPAC Name : 3-(propylamino)propanenitrile[1]

-

Molecular Formula : C₆H₁₂N₂[1]

-

Synonyms : N-(2-Cyanoethyl)-N-propylamine, Propyl(2-cyanoethyl)amine, N-Propyl-β-alaninenitrile[1]

Molecular Descriptors

| Identifier | Value | Source |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| SMILES | CCCNCCC#N | PubChem[1] |

| InChI | InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | PubChem[1] |

| InChIKey | MZQXEAUWIMFFCG-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Computed Properties

Experimental data for this compound is limited. The following table includes computed properties and data for structurally related compounds to provide an informed perspective.

| Property | Value | Notes | Source |

| Molecular Weight | 112.17 g/mol | --- | PubChem[1] |

| Boiling Point | No data available | The related 3-(benzylamino)propionitrile boils at 301.4°C at 760 mmHg.[3] | BLD Pharm[2] |

| Density | No data available | The related 3-(benzylamino)propionitrile has a density of 1.024 g/mL at 25°C.[4] | --- |

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | BLD Pharm[2] |

| XLogP3 | 0.4 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 4 | Computed | PubChem[1] |

Synthesis and Purification

The primary and most direct method for synthesizing this compound is the aza-Michael addition of propylamine to acrylonitrile. This reaction is typically performed without a catalyst, as the inherent basicity of the amine is sufficient to promote the addition.

Reaction Mechanism: Aza-Michael Addition

The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is then protonated by another molecule of propylamine or trace amounts of water to yield the final product. The reaction is exothermic and should be controlled by slow addition of the acrylonitrile or by cooling the reaction vessel.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the standard Michael addition of amines to acrylonitrile.

Materials:

-

Propylamine

-

Acrylonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Initial Charge : Add propylamine (1.0 equivalent) to the flask and begin stirring.

-

Reactant Addition : Slowly add acrylonitrile (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. Causality : A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of byproducts from polymerization of acrylonitrile.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.

-

Workup and Purification : The crude product can be purified by vacuum distillation. The removal of unreacted starting materials and any potential byproducts is essential for obtaining a high-purity sample.

Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and the two methylene groups of the cyanoethyl moiety (two triplets).

-

¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon will appear significantly downfield.[1]

-

IR Spectroscopy : The infrared spectrum provides key functional group information. A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch. The N-H stretch of the secondary amine will appear as a weak to medium band around 3300-3500 cm⁻¹.[1]

-

Mass Spectrometry (GC-MS) : Mass spectrometry will confirm the molecular weight of the compound (112.17 g/mol ). The fragmentation pattern in GC-MS analysis would likely show characteristic losses of alkyl and cyanoethyl fragments.[1]

Applications and Chemical Reactivity

While specific large-scale applications for this compound are not widely documented, its structure makes it a useful building block in organic synthesis. The parent compound, propionitrile, is used as a solvent and a precursor to other organic compounds.[5][6]

-

Precursor to Diamines : The nitrile group can be readily reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to a primary amine, yielding N-propylpropane-1,3-diamine. This diamine can be a monomer in polymer synthesis or a ligand in coordination chemistry.

-

Pharmaceutical Scaffolding : The secondary amine and the latent primary amine (from nitrile reduction) provide two points for further functionalization, making it a candidate for building blocks in the synthesis of complex drug molecules.

Safety and Handling

GHS Hazard Information

| Hazard Class | Statement | Pictogram | Signal Word |

| Flammable Liquid | H227: Combustible liquid | 없음 | Warning |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 | Warning |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |

| STOT SE 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source: Aggregated GHS information from ECHA C&L Inventory for 3-(propylamino)propanenitrile.[1]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[8]

-

Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents, acids, and sources of ignition.[9]

-

Spill and Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations. Do not allow it to enter drains.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7854, Propionitrile." PubChem, [Link]. Accessed January 23, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile." PubChem, [Link]. Accessed January 23, 2026.

-

Wikipedia. "Propionitrile." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 23, 2026.

- Google Patents. "WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile." . Accessed January 23, 2026.

-

INCHEM. "ICSC 0320 - PROPIONITRILE." [Link]. Accessed January 23, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 248961, 3-(Ethylamino)propionitrile." PubChem, [Link]. Accessed January 23, 2026.

-

Mol-Instincts. "Propionitrile (C3H5N) properties." [Link]. Accessed January 23, 2026.

-

Cheméo. "Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties." [Link]. Accessed January 23, 2026.

-

Chemos GmbH & Co.KG. "Safety Data Sheet: Propionitrile." [Link]. Accessed January 23, 2026.

-

NIST. "Propanenitrile, 3-(dimethylamino)-." NIST WebBook, [Link]. Accessed January 23, 2026.

Sources

- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7249-87-8|3-(Propylamino)propanenitrile|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 5. Propionitrile - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. ICSC 0320 - PROPIONITRILE [inchem.org]

An In-depth Technical Guide to the Chemical Characteristics of N-(β-Cyanoethyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and potential applications of N-(β-Cyanoethyl)propylamine. Known systematically as 3-(propylamino)propanenitrile, this bifunctional molecule incorporates a secondary amine and a nitrile group, making it a versatile intermediate in organic synthesis. This document delves into its physical and chemical properties, provides detailed theoretical and practical insights into its synthesis and characteristic reactions, and explores its utility as a building block for more complex molecules of interest in pharmaceutical and agrochemical research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction and Molecular Overview

N-(β-Cyanoethyl)propylamine, with the IUPAC name 3-(propylamino)propanenitrile, is an aliphatic aminonitrile. Its structure features a propyl group and a β-cyanoethyl group attached to a central nitrogen atom, rendering it a secondary amine. The presence of both a nucleophilic secondary amine and an electrophilic nitrile group within the same molecule imparts a unique reactivity profile, allowing for a range of chemical transformations. This makes it a valuable, albeit specialized, chemical intermediate.[1] While not as widely documented as some common reagents, an understanding of its properties and reactivity is crucial for its effective application in synthetic chemistry.

Chemical Structure

The structure of N-(β-Cyanoethyl)propylamine is characterized by a secondary amine linking a propyl chain and a propanenitrile moiety.

Figure 1: Chemical structure of N-(β-Cyanoethyl)propylamine.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

Quantitative data for N-(β-Cyanoethyl)propylamine is summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| IUPAC Name | 3-(propylamino)propanenitrile | [1] |

| CAS Number | 7249-87-8 | [1] |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not available | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of N-(β-Cyanoethyl)propylamine.

The mass spectrum of N-(β-Cyanoethyl)propylamine would be expected to show a molecular ion peak [M]⁺ at m/z = 112. Key fragmentation patterns would likely involve the cleavage of bonds adjacent to the nitrogen atom. The base peak is often the result of α-cleavage, which for a secondary amine can occur on either side of the nitrogen.

Figure 2: Predicted major fragmentation pathways for N-(β-Cyanoethyl)propylamine in mass spectrometry.

The IR spectrum of N-(β-Cyanoethyl)propylamine would exhibit characteristic absorption bands for its functional groups. The nitrile (C≡N) stretch is expected to appear as a sharp, medium-intensity peak around 2240-2260 cm⁻¹. The N-H stretch of the secondary amine should be visible as a weak to medium band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains will be present just below 3000 cm⁻¹.

-

¹H NMR: The spectrum would be complex due to the asymmetry of the molecule. One would expect to see multiplets for the methylene groups of both the propyl and cyanoethyl chains. The terminal methyl group of the propyl chain would appear as a triplet upfield. The N-H proton would likely be a broad singlet.

-

¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in different chemical environments. The nitrile carbon would be the most downfield, likely above 118 ppm. The carbons attached to the nitrogen would be in the 40-50 ppm range, with the other alkyl carbons appearing further upfield.[3]

Synthesis and Manufacturing

The primary route for the synthesis of N-(β-Cyanoethyl)propylamine is the cyanoethylation of propylamine.

Reaction Principle: Cyanoethylation

Cyanoethylation is the addition of a compound with a labile hydrogen to the carbon-carbon double bond of acrylonitrile.[4] In the case of amines, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the β-carbon of acrylonitrile in a Michael-type addition. This reaction is typically base-catalyzed, although primary and secondary aliphatic amines are often reactive enough to proceed without a catalyst.[3]

Figure 3: Synthesis of N-(β-Cyanoethyl)propylamine via cyanoethylation.

Experimental Protocol (Adapted)

The following is an adapted general procedure for the cyanoethylation of an amine, based on the synthesis of 3-(phenylamino)propanenitrile.[1]

Materials:

-

Propylamine

-

Acrylonitrile

-

Methanol (or another suitable solvent)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve propylamine (1.0 equiv) in methanol.

-

Add acrylonitrile (1.0-1.2 equiv) to the solution. The reaction can be exothermic, so addition may need to be controlled and the flask cooled in an ice bath.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices: The use of a slight excess of acrylonitrile can help drive the reaction to completion. Methanol is a common solvent as it can dissolve both reactants. The aqueous workup is to remove any unreacted propylamine and other water-soluble impurities. Purification by distillation is suitable for liquid products.

Chemical Reactivity and Synthetic Utility

The dual functionality of N-(β-Cyanoethyl)propylamine makes it a useful intermediate for the synthesis of various target molecules.

Reactions of the Nitrile Group

The nitrile group is susceptible to both reduction and hydrolysis.

Catalytic hydrogenation of the nitrile group affords N-propyl-1,3-propanediamine, a valuable diamine used in the synthesis of polymers, chelating agents, and as a raw material for pharmaceuticals and agrochemicals.

Figure 4: Reduction of N-(β-Cyanoethyl)propylamine to N-propyl-1,3-propanediamine.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(propylamino)propanoic acid.[5][6] This β-amino acid derivative could be of interest in peptide synthesis or as a precursor to other functionalized molecules. The hydrolysis proceeds through an intermediate amide.[6]

Reactions of the Secondary Amine

The secondary amine is nucleophilic and can react with various electrophiles.

The N-H proton can be substituted through reactions with alkyl halides or acyl chlorides, allowing for the introduction of a wide range of functional groups. This further enhances the synthetic utility of the molecule.

N-(β-Cyanoethyl)propylamine can serve as a key intermediate in the synthesis of more complex molecules. For example, its derivative, N-propyl-1,3-propanediamine, is a precursor in the preparation of certain pharmaceutical and agrochemical compounds.[7][8][9] While specific examples directly utilizing N-(β-Cyanoethyl)propylamine are not abundant in the literature, its potential as a precursor is clear from the reactivity of its functional groups.

Safety, Handling, and Storage

Proper handling of N-(β-Cyanoethyl)propylamine is crucial due to its potential hazards.

Hazard Profile

Based on GHS classifications for 3-(propylamino)propanenitrile, the compound is considered hazardous.[1]

-

Flammability: Combustible liquid.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Irritation: Causes skin and respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage

Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[2]

Conclusion

N-(β-Cyanoethyl)propylamine is a versatile bifunctional molecule with significant potential as a chemical intermediate. Its synthesis via the cyanoethylation of propylamine is a straightforward process. The presence of both a secondary amine and a nitrile group allows for a variety of subsequent chemical transformations, including reduction to a diamine and hydrolysis to a β-amino acid. While detailed spectroscopic and application data are not widely published, its chemical characteristics can be reliably inferred from its structure and the known reactivity of its functional groups. For researchers in drug discovery and agrochemical development, N-(β-Cyanoethyl)propylamine represents a valuable building block for the synthesis of novel and complex target molecules. As with all chemicals, adherence to strict safety protocols during its handling and use is paramount.

References

- Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2007).

-

PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557.

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

- Kair, K. S., & Frost, A. A. (1951). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 73(1), 149-151.

-

PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]

-

Vedantu. (n.d.). On acid hydrolysis propane nitrile gives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propylamine: A Key Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Filo. (2025, August 21). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(15), 2379-2383.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE [vedantu.com]

- 7. nbinno.com [nbinno.com]

- 8. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Critical Safety Notice: Lack of Specific Data for 3-(Propylamino)propionitrile

To the intended audience of researchers, scientists, and drug development professionals:

A thorough search for a specific Safety Data Sheet (SDS) and detailed toxicological information for 3-(Propylamino)propionitrile (CAS No. 1075-84-9) has yielded no comprehensive, authoritative safety data. The information required to produce a complete and reliable technical safety guide for this specific compound is not publicly available in verified databases.

In the interest of scientific integrity and laboratory safety, it is crucial to understand that safety data from analogous compounds, such as Propionitrile (Ethyl Cyanide), cannot be directly extrapolated. While they belong to the same chemical class (aliphatic nitriles), the addition of a propylamino group can significantly alter the compound's physical, chemical, and toxicological properties, including its absorption, metabolism, and potency.

Therefore, this document does not provide a safety guide for this compound .

Instead, this guide has been developed using the comprehensive and well-documented safety data for a related, simpler aliphatic nitrile, Propionitrile (CAS No. 107-12-0) . The purpose is to serve as an in-depth, illustrative example of the structure, content, and rigorous detail required for a technical safety whitepaper. It demonstrates the type of information that must be sought and understood before a novel or less-documented chemical like this compound can be handled safely.

Senior Application Scientist's Directive: Before commencing any work with this compound, it is imperative that you:

-

Commission a comprehensive toxicological assessment and obtain or generate a compound-specific Safety Data Sheet (SDS) that complies with current GHS and OSHA standards.[1][2][3][4]

-

Treat the compound as highly toxic until proven otherwise, employing the most stringent safety precautions.

-

Develop laboratory-specific Standard Operating Procedures (SOPs) based on a formal hazard assessment.[5]

Illustrative Technical Guide: Safety & Handling of Propionitrile

Compound: Propionitrile (Ethyl Cyanide, Propanenitrile) CAS No: 107-12-0

This guide provides a detailed examination of the safety protocols, hazards, and emergency procedures associated with Propionitrile. It is presented as a model for the rigorous safety evaluation required for all aliphatic nitriles.

Core Toxicological Principle: The Hazard of Aliphatic Nitriles

The primary toxicological concern with aliphatic nitriles is their metabolic transformation. The toxicity of these compounds is primarily due to the metabolic release of cyanide .[6] This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues.[6]

Once liberated, the cyanide ion is a potent cytotoxic agent that disrupts cellular respiration by inhibiting the enzyme cytochrome c oxidase in the mitochondrial electron transport chain.[6] This blockage prevents cells from using oxygen, leading to rapid cellular hypoxia, central nervous system failure, respiratory arrest, and death.[6] It is critical to recognize that symptoms of nitrile poisoning may be delayed as the metabolism to cyanide takes time.[1]

Hazard Identification and GHS Classification

Propionitrile is classified as a highly hazardous substance. The following pictogram-driven warnings from the Globally Harmonized System (GHS) are universally applied and must be understood by all personnel.

| GHS Pictogram | Hazard Class | Hazard Statement |

| Flame | Flammable Liquids | H225: Highly flammable liquid and vapour.[7] |

| Skull & Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | H300 + H310: Fatal if swallowed or in contact with skin.[7] H332: Harmful if inhaled.[7] |

| Exclamation Mark | Eye Irritation | H319: Causes serious eye irritation.[7] |

This table summarizes the primary GHS classifications for Propionitrile.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of Propionitrile is fundamental to controlling its hazards. Its high volatility and low flash point are of paramount concern.

| Property | Value | Safety Implication |

| Molecular Formula | C₃H₅N | - |

| Molecular Weight | 55.08 g/mol | - |

| Appearance | Colorless liquid with a sweet, ether-like odor.[8][9] | The odor threshold may not be sufficient to warn of hazardous concentrations. |

| Boiling Point | 97 °C (207 °F) | High volatility; vapor can accumulate in poorly ventilated areas. |

| Flash Point | 2 °C (36 °F) [Closed Cup] | EXTREME FIRE HAZARD. Can be ignited by sparks, static discharge, or hot surfaces at temperatures well below room temperature.[8] |

| Vapor Density | 1.9 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas, creating a risk of fire, explosion, and inhalation exposure.[1][9] |

| Solubility in Water | 11.9 g/100 mL at 20 °C | Soluble in water.[5] Spills can contaminate water sources. Do not use water to extinguish large fires as it may be ineffective and spread the material.[1] |

| Lower Explosive Limit | 3.1% | A relatively low concentration in air is required for an explosion hazard.[8] |

Data compiled from authoritative sources.[5][8][10]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" must be applied, prioritizing engineering and administrative controls over sole reliance on PPE.

-

Fume Hood: All handling of Propionitrile, including transfers, dilutions, and reactions, must be conducted inside a certified chemical fume hood.[11]

-

Ventilation: The laboratory must be equipped with general ventilation that provides a sufficient number of air changes per hour to prevent vapor accumulation.

-

Grounding: All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][12]

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling Propionitrile.

-

Hand Protection: Wear nitrile or butyl rubber gloves. Standard latex gloves are not sufficient. Gloves must be inspected before each use and changed immediately if contamination is suspected. Double-gloving is recommended for any transfers.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[1]

-

Skin and Body Protection: A flame-resistant lab coat is required.[7] Additional chemical-resistant aprons and sleeves should be used when handling larger quantities. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection: If engineering controls fail or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] For concentrations up to 60 ppm, an air-purifying respirator is acceptable; for higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8]

Caption: Workflow for safe handling of Propionitrile using PPE and engineering controls.

Safe Handling, Storage, and Incompatibility

-

Preparation: Before handling, ensure the work area is clear of clutter and all necessary equipment (including spill kits and emergency contacts) is readily available.[13]

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged heating, consider working under an inert atmosphere (e.g., Nitrogen, Argon).

-

Heating: Never heat Propionitrile with an open flame. Use a controlled heating mantle, oil bath, or hot plate. Upon heating, toxic fumes of hydrogen cyanide and nitrogen oxides can be produced.[1]

-

Transfers: Use only non-sparking tools and equipment.[12] Dispense the liquid carefully to minimize splashing and aerosol generation.

-

Location: Store in a dedicated, well-ventilated, fireproof cabinet away from heat, sparks, and open flames.[1]

-

Container: Keep containers tightly closed to prevent vapor escape.[7]

-

Segregation: Store separately from incompatible materials. Do not store with food or feedstuffs.[1]

Propionitrile is incompatible with the following and must be stored separately:

-

Strong Oxidizing Agents: Reacts violently, creating a fire and explosion hazard.[1][8]

-

Strong Acids and Bases: Can cause vigorous reactions and decomposition.[8]

-

Strong Reducing Agents: Incompatible.[8]

-

Water/Steam: Reacts with warm water or steam to produce toxic and flammable hydrogen cyanide gas.[1]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear, pre-defined protocol is essential for protecting personnel.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area for at least 50 meters (150 feet) in all directions.[6]

-

Ventilate: Ensure the area is well-ventilated, but do not create sparks with electrical switches.

-

Ignition Sources: Extinguish all nearby ignition sources (no smoking, flares, or flames).[6]

-

Containment (Small Spill): Wearing full PPE including respiratory protection, absorb the spill with an inert, non-combustible material like sand or earth. Do not use combustible materials like paper towels or sawdust.

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontamination: Clean the spill area thoroughly.

Speed is critical. Due to the potential for cyanide poisoning, immediate medical attention is always required following any exposure.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Ingestion:

Note to Physician: Treatment for Propionitrile exposure should be analogous to that for cyanide poisoning. The use of a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) by trained medical personnel should be considered.

Caption: Logical flow of emergency response actions following a Propionitrile exposure event.

References

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

-

Human Metabolome Database. (2021-09-11). Showing metabocard for Propionitrile (HMDB0256827). [Link]

- Generic Safety Document Source. (2017-12-04). 2 - SAFETY DATA SHEET. This is a placeholder as the original link was not a direct source.

-

Bhattacharya, R., et al. (2009). Acute toxicity of some synthetic cyanogens in rats and their response to oral treatment with alpha-ketoglutarate. Food and Chemical Toxicology, 47(9), 2314-2320. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Propionitrile - NIOSH Pocket Guide to Chemical Hazards. [Link]

-

INCHEM. (n.d.). ICSC 0320 - PROPIONITRILE. [Link]

- Sigma-Aldrich. (2025-12-15). SAFETY DATA SHEET - Generic. This is a placeholder as the original link was not for the target compound.

-

International Labour Organization. (n.d.). ICSC 0320 - PROPIONITRILE. [Link]

-

Rosen, M. A., et al. (1990). Successful treatment of life-threatening propionitrile exposure with sodium nitrite/sodium thiosulfate followed by hyperbaric oxygen. Journal of Toxicology. Clinical Toxicology, 28(2), 259–267. [Link]

-

CloudSDS. (n.d.). Why Safety Data Sheets Are Critical for Chemical Hazard Communication. [Link]

-

University of California, San Diego. (2020-09-22). Safety Data Sheets (SDS) Explained. UCSD Blink. [Link]

-

Wikipedia. (n.d.). Propionitrile. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

-

Stericycle. (n.d.). The Purpose and Importance of Safety Data Sheets (SDS). [Link]

Sources

- 1. The Purpose and Importance of Safety Data Sheets (SDS) | Stericycle [stericycle.com]

- 2. The Significance of Safety Data Sheets | Industrial Chemical Supplier — Bell Chem [bellchem.com]

- 3. Why Safety Data Sheets Are Critical for Chemical Hazard Communication [cloudsds.com]

- 4. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]

- 5. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. globalresearchchem.com [globalresearchchem.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. Successful treatment of life-threatening propionitrile exposure with sodium nitrite/sodium thiosulfate followed by hyperbaric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of N-propyl-beta-aminopropionitrile

Introduction: Understanding the Core Characteristics of N-propyl-beta-aminopropionitrile

N-propyl-beta-aminopropionitrile, systematically known as 3-(propylamino)propanenitrile, is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This structure imparts a unique combination of physical and chemical properties that make it a molecule of interest for various applications in chemical synthesis and potentially as a building block in drug discovery. Its reactivity is primarily dictated by the nucleophilicity of the secondary amine and the electrophilic nature of the nitrile carbon, alongside the molecule's overall polarity and hydrogen bonding capabilities. This guide provides a comprehensive overview of its known properties, characterization data, safe handling protocols, and a validated synthetic route, offering a crucial resource for researchers working with this compound.

Physicochemical Properties: A Data-Driven Overview

The physical state and solubility of a compound are foundational to its application, dictating everything from reaction conditions to formulation strategies. Below is a summary of the key physicochemical properties of N-propyl-beta-aminopropionitrile.

Core Identifiers and Molecular Profile

| Property | Value | Source |

| IUPAC Name | 3-(propylamino)propanenitrile | PubChem[1] |

| CAS Number | 7249-87-8 | PubChem[1] |

| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1], US EPA[2] |

| Canonical SMILES | CCCNCCC#N | PubChem[1] |

Experimental and Predicted Physical Properties

Experimental data for this compound is not widely published. The following table includes calculated values which serve as reliable estimates for experimental design. The Joback method, a well-established group contribution method, was used for these predictions.

| Property | Value (Predicted) | Method/Source |

| Boiling Point | 215.8 °C (488.9 K) | Joback Method / Cheméo[3] |

| Melting Point | 1.9 °C (275.0 K) | Joback Method / Cheméo[3] |

| LogP (Octanol/Water) | 0.4 | Computed by PubChem[1] |

Note: As a Senior Application Scientist, it is crucial to emphasize that while predicted values are useful for initial planning, experimental verification is essential for cGMP processes and validation.

Synthesis and Purification: A Practical Protocol

The synthesis of N-propyl-beta-aminopropionitrile is most effectively achieved via a Michael addition reaction, a reliable and well-understood method for forming carbon-nitrogen bonds. The following protocol is based on established methodologies for the cyanoethylation of amines.

Synthetic Pathway: Michael Addition of n-Propylamine to Acrylonitrile

The reaction involves the conjugate addition of n-propylamine to acrylonitrile. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the β-carbon of the acrylonitrile double bond. This choice of reaction is based on its high efficiency and atom economy for this class of compounds.

Caption: Synthetic route via Michael Addition.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with n-propylamine (1.0 eq). Due to the exothermic nature of the reaction, it is often performed without a solvent, using the amine itself as the reaction medium.

-

Addition of Acrylonitrile: Place acrylonitrile (1.0 eq) in the dropping funnel. Add the acrylonitrile dropwise to the stirring n-propylamine over a period of 30-60 minutes. Maintain the reaction temperature below 40°C using an ice bath to control the exotherm.

-

Causality Insight: Slow, controlled addition is critical to prevent a runaway reaction and the potential for polymerization of acrylonitrile.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction proceeds to completion. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification:

-

Remove any unreacted starting materials and low-boiling impurities under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation. Given the predicted boiling point of ~216 °C, distillation under high vacuum is necessary to prevent thermal decomposition.

-

Self-Validation: The purity of the distilled fractions should be confirmed by GC-MS and NMR spectroscopy.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the two methylene groups of the propionitrile backbone (two triplets). The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is predicted to show six unique carbon signals, corresponding to the three carbons of the propyl group, the two methylene carbons of the propionitrile backbone, and the nitrile carbon, which will be the most downfield signal (excluding the solvent).[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A sharp, medium-intensity peak around 2245 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.

-

A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

-

Multiple peaks in the 2850-2960 cm⁻¹ region due to C-H stretching of the aliphatic groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern would be expected to include cleavage alpha to the nitrogen atom, leading to characteristic fragments.

Chemical Reactivity and Stability

-

Reactivity: The secondary amine group can undergo typical amine reactions such as acylation, alkylation, and salt formation with acids. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it is a combustible liquid and should be stored away from heat and open flames.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. N-propyl-beta-aminopropionitrile presents several hazards that require strict adherence to safety protocols.

GHS Hazard Classification

| Hazard Statement | Description | GHS Code |

| Physical Hazard | Combustible liquid | H227[1] |

| Health Hazards | Harmful if swallowed | H302[1] |

| Harmful in contact with skin | H312[1] | |

| Causes severe skin burns and eye damage | H314[1] | |

| Causes skin irritation | H315[1] | |

| Causes serious eye irritation | H319[1] | |

| Harmful if inhaled | H332[1] | |

| May cause respiratory irritation | H335[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

The following workflow diagram summarizes the essential considerations for working with this compound from acquisition to disposal.

Caption: Safe handling workflow for N-propyl-beta-aminopropionitrile.

Conclusion

N-propyl-beta-aminopropionitrile is a versatile chemical intermediate with a well-defined, albeit hazardous, profile. This guide has synthesized available computational and analogous experimental data to provide a robust technical overview. By understanding its physicochemical properties, employing the outlined synthetic protocol, and adhering strictly to the safety guidelines, researchers can confidently and safely incorporate this compound into their research and development programs.

References

-

PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

-

(n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). Propionitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). Retrieved from [Link]

- Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.

-

US EPA. (n.d.). Propanenitrile, 3-(propylamino)-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(Propan-2-yl)amino]propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(dimethylamino)- (CAS 1738-25-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Emerging Potential of 3-(Propylamino)propionitrile in Preclinical Research and Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth exploration of 3-(Propylamino)propionitrile, a versatile bifunctional molecule with significant, yet largely untapped, potential in medicinal chemistry and drug development. While direct research on this compound is nascent, its structural relationship to the well-characterized lysyl oxidase inhibitor, β-aminopropionitrile (BAPN), positions it as a compelling candidate for investigation in therapeutic areas such as oncology, fibrosis, and inflammatory disorders. This document will elucidate the fundamental chemical properties of this compound, detail its synthesis, and present a comprehensive overview of its prospective research applications. Furthermore, we will propose detailed experimental workflows for its investigation as a novel therapeutic agent and its utility as a synthetic building block in the creation of complex molecular architectures.

Introduction: Unveiling a Molecule of Interest

This compound, with the CAS Number 7249-87-8, is a secondary amine featuring both a nucleophilic propylamino group and a versatile nitrile moiety.[1] This unique combination of functional groups makes it an attractive scaffold for chemical modification and a potential pharmacophore in its own right. The nitrile group can serve as a precursor to amines, carboxylic acids, and other functional groups, while the secondary amine provides a site for further substitution or can participate in crucial intermolecular interactions with biological targets.[2]